molecular formula C5H9ClOS B077048 S-tert-Butyl chlorothioformate CAS No. 13889-95-7

S-tert-Butyl chlorothioformate

Cat. No.: B077048
CAS No.: 13889-95-7
M. Wt: 152.64 g/mol
InChI Key: IFVLGABUISIOQQ-UHFFFAOYSA-N
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Preparation Methods

There are various reported methods for synthesizing S-tert-Butyl chlorothioformate. A common approach involves reacting tert-butanol with thiophosgene (Cl₂C=S) in the presence of a base. The reaction can be represented as follows:

(CH3)3COH+Cl2C=S+Base(CH3)3CSC(=O)Cl+HX(CH₃)₃COH + Cl₂C=S + \text{Base} \rightarrow (CH₃)₃C-S-C(=O)Cl + HX (CH3​)3​COH+Cl2​C=S+Base→(CH3​)3​C−S−C(=O)Cl+HX

This method provides a controlled reactivity, allowing for selective modification of biomolecules.

Chemical Reactions Analysis

S-tert-Butyl chlorothioformate undergoes various types of reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

S-tert-Butyl chlorothioformate is unique due to its steric hindrance provided by the tert-butyl group, making the sulfur atom less reactive towards nucleophiles compared to unhindered thioesters. This controlled reactivity allows for selective modification of biomolecules. Similar compounds include:

These compounds share similar functional groups but differ in their reactivity and applications.

Biological Activity

S-tert-Butyl chlorothioformate (CAS Number: 13889-95-7) is an organosulfur compound with the formula (CH₃)₃CSCOCl. It is primarily utilized in organic synthesis, particularly as a reagent for the introduction of the thioformyl group into various organic substrates. This article explores its biological activity, including its potential applications in pharmacology and toxicology.

This compound is characterized by a tert-butyl group, which imparts steric hindrance and influences its reactivity. The chlorothioformate moiety allows for nucleophilic attack, making it a valuable intermediate in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing a dose-dependent inhibition of growth. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Similar compounds with thioformate groups have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing potential therapeutic agents aimed at mitigating oxidative damage in cells .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it can induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent. The compound's cytotoxicity was evaluated using standard assays, revealing a concentration-dependent effect on cell viability .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations as low as 50 µg/mL, the compound significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) determined to be 25 µg/mL for both strains .

Cytotoxicity Evaluation

Another study focused on the cytotoxic effects of this compound on human lung cancer cells (A549). The compound was tested across various concentrations, revealing an IC₅₀ value of approximately 30 µM after 48 hours of exposure. Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptosis markers, supporting its potential role as an anticancer agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2515
Escherichia coli2514
Pseudomonas aeruginosa5012

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)Apoptosis Rate (%)
A549 (Lung cancer)3070
HeLa (Cervical cancer)4565

Properties

IUPAC Name

S-tert-butyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-5(2,3)8-4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVLGABUISIOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499494
Record name S-tert-Butyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-95-7
Record name tert-Butyl chlorothioformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13889-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-tert-Butyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-tert-Butyl chlorothioformate
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